
3-(Dimethylamino)azetidine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)azetidine-3-carboxamide hydrochloride typically involves the reaction of azetidine-3-carboxamide with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product’s formation .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis. These methods ensure high purity and consistent quality of the compound, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)azetidine-3-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
3-(Dimethylamino)azetidine-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological research to study its effects on different biological systems.
Industry: The compound is used in the production of pharmaceuticals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-3-carboxamide hydrochloride: A similar compound with a different functional group.
3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride: A related compound with an additional hydrochloride group.
Uniqueness
3-(Dimethylamino)azetidine-3-carboxamide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in research and industry .
Propriétés
Formule moléculaire |
C6H14ClN3O |
|---|---|
Poids moléculaire |
179.65 g/mol |
Nom IUPAC |
3-(dimethylamino)azetidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H13N3O.ClH/c1-9(2)6(5(7)10)3-8-4-6;/h8H,3-4H2,1-2H3,(H2,7,10);1H |
Clé InChI |
CSGRWLVYSIHJBQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CNC1)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)

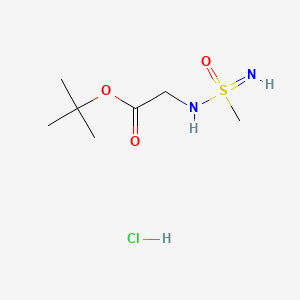
![5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13577060.png)


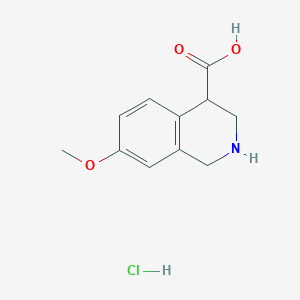
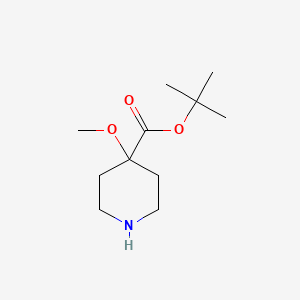
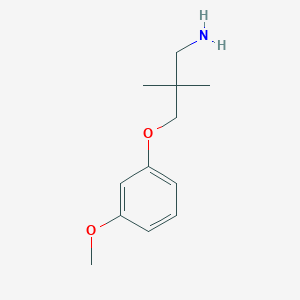

![2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13577098.png)
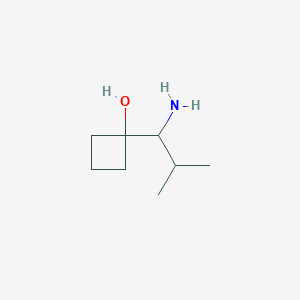
![5-(4-Fluorophenyl)-4-(1-methyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine](/img/structure/B13577102.png)
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577104.png)
